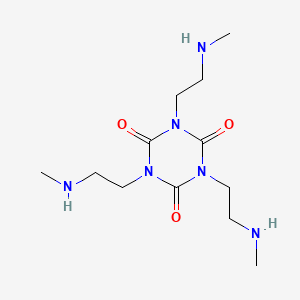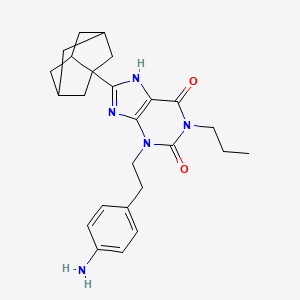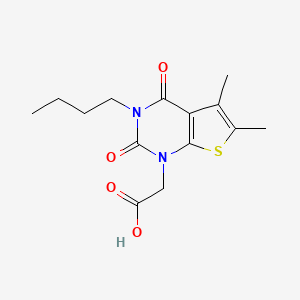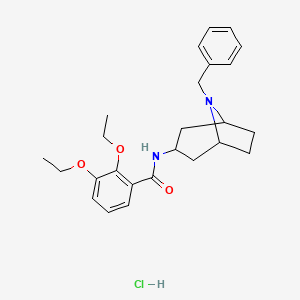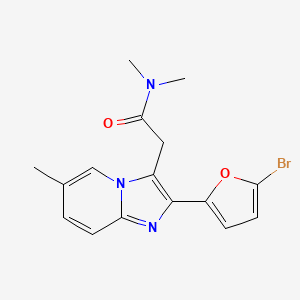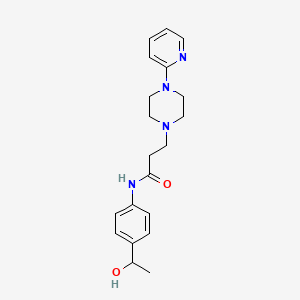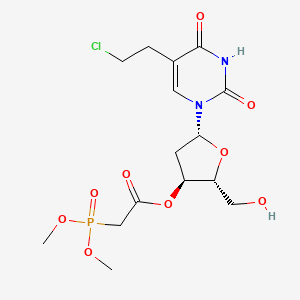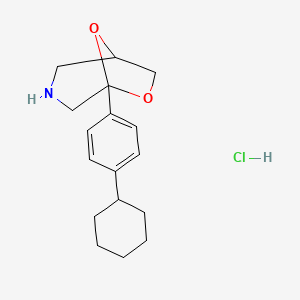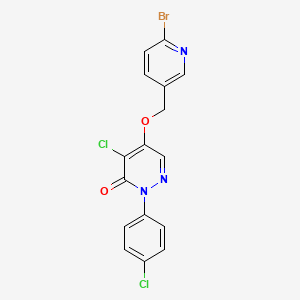
(Z)-4-Octen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Octen-1-ol: is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-4-Octen-1-ol involves the hydroboration-oxidation of 4-octyne. The reaction typically uses diborane (B2H6) or a borane complex in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Reduction of (Z)-4-Octenal: Another method involves the reduction of (Z)-4-Octenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-4-Octen-1-ol can undergo oxidation reactions to form (Z)-4-Octenal or (Z)-4-Octenoic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (Z)-4-Octene using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-4-Octenyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a palladium catalyst or NaBH4.
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Octenal, (Z)-4-Octenoic acid.
Reduction: (Z)-4-Octene.
Substitution: (Z)-4-Octenyl chloride.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Octen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and as a building block in the synthesis of bioactive compounds.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism of action of (Z)-4-Octen-1-ol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets involved in pheromone signaling. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(E)-4-Octen-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, resulting in distinct reactivity and applications.
4-Octanol: A saturated alcohol with no double bond, exhibiting different chemical behavior compared to (Z)-4-Octen-1-ol.
Uniqueness:
Geometric Configuration: The “Z” configuration of this compound imparts unique chemical properties, such as specific reactivity in oxidation and reduction reactions.
Biological Activity: Its role in pheromone signaling distinguishes it from other similar compounds, making it valuable in biological research.
Propriétés
Numéro CAS |
54393-36-1 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(Z)-oct-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4- |
Clé InChI |
OZQBPZSICOOLGU-PLNGDYQASA-N |
SMILES isomérique |
CCC/C=C\CCCO |
SMILES canonique |
CCCC=CCCCO |
Densité |
0.844-0.851 |
Description physique |
Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note |
Solubilité |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


